molecular formula C7H18OSi B157788 Silane, sec-butoxytrimethyl- CAS No. 1825-66-7

Silane, sec-butoxytrimethyl-

Cat. No. B157788
CAS RN: 1825-66-7
M. Wt: 146.3 g/mol
InChI Key: NPVKWWQBIVSLRO-UHFFFAOYSA-N
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Description

“Silane, sec-butoxytrimethyl-” is a chemical compound with the molecular formula C7H18OSi . It is also known by other names such as “Silane, trimethyl (1-methylpropoxy)-”, “sec-Butoxytrimethylsilane”, and "2-Butanol, trimethylsilyl ether" .


Synthesis Analysis

The synthesis of silane compounds like “Silane, sec-butoxytrimethyl-” often involves complex chemical reactions. For instance, a new hydroxy-silane coupling agent was synthesized from 3-butene-1-alcohol and mercaptopropyl-3-methoxysilane based on a click reaction between double bonds and sulfhydryl groups .


Molecular Structure Analysis

The molecular structure of “Silane, sec-butoxytrimethyl-” can be represented in 2D or 3D models . The 3D structure can be viewed using specific software .


Chemical Reactions Analysis

Silanes serve as radical H-donors or hydride donors depending on the type of silane . They are often used as an alternative to toxic reducing agents . Silane coupling agents contain both organic functional and alkoxy groups in one molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Silane, sec-butoxytrimethyl-” are important for its function as a biomaterial . The properties of silane-modified materials are influenced by the chemistry of each material and its impact on physical properties .

Safety And Hazards

Silane gas, which includes “Silane, sec-butoxytrimethyl-”, is very harmful to breathe .

Future Directions

The use of silane coupling agents, including “Silane, sec-butoxytrimethyl-”, is expected to grow due to their wide range of applications in various fields . For instance, they are used in the synthesis of nanoparticles, ligand immobilization, dyes, adhesion strength, and organic polymers . Future research will likely focus on exploring new strategies for constructing silane-modified materials and their applications .

properties

IUPAC Name

butan-2-yloxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18OSi/c1-6-7(2)8-9(3,4)5/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVKWWQBIVSLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347456
Record name sec-Butoxy(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl(1-methylpropoxy)silane

CAS RN

1825-66-7
Record name sec-Butoxy(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8.06 g (74.2 mmol) of chlorotrimethylsilane were added dropwise to a solution of 5.00 g (67.5 mmol) of 2-butanol and 6.10 g (74.2 mmol) of 1-methylimidazole while stirring at 0° C. The reaction mixture was stirred for another 30 minutes at 0° C. and for 5 minutes at 80° C., resulting in the formation of a liquid two-phase mixture. The upper phase was separated off to give 8.50 g (theory: 9.88 g) of 2-trimethylsilyloxybutane as a colorless, slightly turbid oil having a purity of 96% (GC).
Quantity
8.06 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One

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